Aldh1A3-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ALDH1A3-IN-2 is a potent inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme that plays a significant role in the detoxification of aldehydes generated by alcohol metabolism and lipid peroxidation . This compound has shown potential in cancer research, particularly in targeting cancer stem cells .

Métodos De Preparación

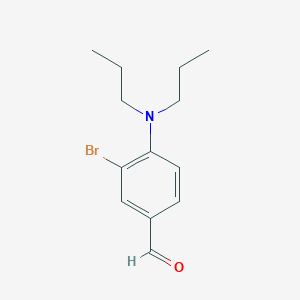

The synthetic routes and reaction conditions for ALDH1A3-IN-2 involve the use of specific reagents and catalysts. One of the common methods includes the expansion of the 4-(diethylamino)benzaldehyde scaffold to explore its impact on aldehyde dehydrogenase activity . The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

ALDH1A3-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound is designed to selectively inhibit ALDH1A3 by binding to its active site, preventing the enzyme from catalyzing the oxidation of aldehydes to carboxylic acids . Common reagents used in these reactions include benzyloxybenzaldehyde derivatives, which have shown selective inhibition of ALDH1A3 . The major products formed from these reactions are typically the inhibited enzyme complexes.

Aplicaciones Científicas De Investigación

ALDH1A3-IN-2 has a wide range of scientific research applications, particularly in cancer research. It has been shown to inhibit the proliferation, differentiation, and metastasis of cancer stem cells in various solid tumors, including breast cancer, lung cancer, and glioblastoma . The compound is also being explored for its potential in enhancing the sensitivity of cancer cells to chemotherapy by targeting the ALDH1A3 enzyme . Additionally, this compound is used in studies related to the role of aldehyde dehydrogenases in metabolic pathways and their impact on diseases such as diabetes .

Mecanismo De Acción

The mechanism of action of ALDH1A3-IN-2 involves the selective inhibition of the ALDH1A3 enzyme. By binding to the active site of ALDH1A3, the compound prevents the enzyme from catalyzing the oxidation of aldehydes to carboxylic acids . This inhibition disrupts the metabolic pathways that rely on ALDH1A3, leading to reduced proliferation and increased apoptosis of cancer cells . The molecular targets and pathways involved include the USP28/MYC signaling pathway, the ALDH1A1/HIF-1α/VEGF axis, and the wnt/β-catenin signaling pathway .

Comparación Con Compuestos Similares

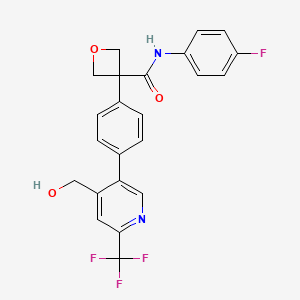

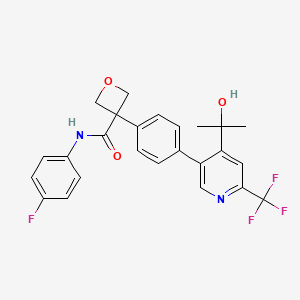

ALDH1A3-IN-2 is unique in its high selectivity and potency as an ALDH1A3 inhibitor. Similar compounds include benzyloxybenzaldehyde derivatives such as ABMM-15 and ABMM-16, which also show selective inhibition of ALDH1A3 . These compounds have been found to have IC50 values of 0.23 and 1.29 µM, respectively, compared to the IC50 of 0.30 µM for this compound . The uniqueness of this compound lies in its specific design to target ALDH1A3 with minimal cytotoxicity to non-cancerous cells .

References

Propiedades

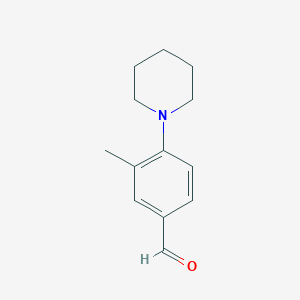

Número CAS |

886502-08-5 |

|---|---|

Fórmula molecular |

C13H17NO |

Peso molecular |

203.28 g/mol |

Nombre IUPAC |

3-methyl-4-piperidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

Clave InChI |

PFELXGCZCNQNEM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)C=O)N2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)

![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)

![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)

![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)